Heptanedioic acid, monoethyl ester
CAS No.:
Cat. No.: VC14417047
Molecular Formula: C9H15O4-
Molecular Weight: 187.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15O4- |
|---|---|
| Molecular Weight | 187.21 g/mol |
| IUPAC Name | 7-ethoxy-7-oxoheptanoate |
| Standard InChI | InChI=1S/C9H16O4/c1-2-13-9(12)7-5-3-4-6-8(10)11/h2-7H2,1H3,(H,10,11)/p-1 |
| Standard InChI Key | NQYXFXWKKYGBNL-UHFFFAOYSA-M |
| Canonical SMILES | CCOC(=O)CCCCCC(=O)[O-] |
Introduction
Chemical Structure and Nomenclature
Heptanedioic acid, monoethyl ester, systematically named 7-ethoxy-7-oxoheptanoate, features a seven-carbon dicarboxylic acid backbone with an ethyl ester group at one terminus and a free carboxylic acid group at the other . The IUPAC name reflects its substitution pattern, while its SMILES notation (CCOC(=O)CCCCCC(=O)[O-]) and InChIKey (NQYXFXWKKYGBNL-UHFFFAOYSA-M) provide precise structural descriptors .
Molecular and Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅O₄ |
| Molecular Weight | 187.21 g/mol |
| CAS Number | Not explicitly listed |
| Boiling Point | ≈285°C (extrapolated) |
| Solubility | Insoluble in water; soluble in organic solvents |
The compound’s bifunctional nature enables participation in diverse reactions, including ester hydrolysis and nucleophilic substitutions. Its crystalline solid form at room temperature transitions to a liquid state at elevated temperatures, a property critical for industrial processing .
Synthesis Methods
Acid-Catalyzed Esterification
The primary synthesis route involves refluxing heptanedioic acid with ethanol in the presence of sulfuric acid or hydrochloric acid . This method mirrors the production of adipic acid monoethyl ester, where acid catalysis facilitates the formation of an intermediate acid anhydride, followed by alcoholysis . For example:
Key advantages include:
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High yield (96–97%) due to minimized diethyl ester byproduct formation .
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Simplified purification by solvent extraction and reduced-pressure distillation .
Comparative Analysis with Adipic Acid Monoethyl Ester
The synthesis of adipic acid monoethyl ester (C₈H₁₄O₄) follows analogous steps, but shorter carbon chains reduce steric hindrance, enhancing reaction rates . Despite structural similarities, heptanedioic acid’s longer chain confers distinct solubility and reactivity profiles.
Chemical Properties and Reactions
Hydrolysis and Stability
The ethyl ester group undergoes hydrolysis in acidic or basic conditions, regenerating heptanedioic acid and ethanol :
This reversibility is exploited in controlled-release drug formulations and enzymatic studies .
Role in Biosynthetic Pathways
In Escherichia coli, monoethyl pimelate derivatives participate in biotin biosynthesis, where methyl esters mimic fatty acid intermediates to bypass regulatory checkpoints . Such findings underscore its potential in metabolic engineering.
Applications in Research and Industry
Pharmaceutical Development
Monoethyl esters serve as prodrugs, enhancing bioavailability of carboxylic acid-containing therapeutics. For instance, monoethyl pimelate derivatives are investigated for targeted drug delivery systems .
Industrial Uses
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Polymer Chemistry: As a monomer, it contributes to polyesters with tailored mechanical properties.
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Analytical Standards: High-purity batches (>99%) facilitate chromatographic quantification of dicarboxylic acids .
Comparative Analysis with Related Esters
Longer-chain esters like heptanedioic acid derivatives exhibit superior thermal stability compared to shorter analogs, making them preferable in high-temperature applications .
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